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Benzamide adenine nucleotide

IMPDH inhibition antineoplastic metabolism nucleotide biochemistry

Researchers studying guanine nucleotide biosynthesis or NAD⁺-dependent signaling face rapid enzymatic degradation of natural NAD⁺ and a lack of single-agent dual-target inhibitors. Benzamide adenine nucleotide (BAD) solves both problems with its C-glycosidic benzamide linkage that confers complete resistance to NADase/PARP hydrolysis. • Dual IMPDH (IC₅₀ 0.78-0.88 µM) & human NAD kinase (Ki=90 µM) inhibition from one agent • Non-hydrolyzable: enables continuous-readout assays and prolonged co-crystallization incubations • High-affinity ADH ligand: Ki=6.3 µM, 53-fold tighter than methylenebisphosphonate analog • Supplied as ≥95% HPLC-pure lyophilized sodium salt; stable at ambient shipping temperature

Molecular Formula C22H28N6O14P2
Molecular Weight 662.4 g/mol
CAS No. 156724-91-3
Cat. No. B139966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide adenine nucleotide
CAS156724-91-3
Synonymsbenzamide adenine nucleotide
Molecular FormulaC22H28N6O14P2
Molecular Weight662.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
InChIInChI=1S/C22H28N6O14P2/c23-19-13-21(26-7-25-19)28(8-27-13)22-17(32)15(30)12(41-22)6-39-44(36,37)42-43(34,35)38-5-11-14(29)16(31)18(40-11)9-2-1-3-10(4-9)20(24)33/h1-4,7-8,11-12,14-18,22,29-32H,5-6H2,(H2,24,33)(H,34,35)(H,36,37)(H2,23,25,26)/t11-,12-,14-,15-,16-,17-,18+,22-/m1/s1
InChIKeyHNKKJJHKTPALEK-RACQCECLSA-N
Commercial & Availability
Standard Pack Sizes0.7 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamide Adenine Nucleotide (CAS 156724-91-3): Fundamental Properties and Procurement Context


Benzamide adenine nucleotide (also referred to as benzamide adenine dinucleotide, BAD) is a synthetic C-nucleoside analogue of the natural cofactor nicotinamide adenine dinucleotide (NAD⁺). In BAD, the nicotinamide moiety is replaced by an uncharged benzamide group attached via a C-glycosidic linkage, rendering the molecule resistant to enzymatic hydrolysis at the nicotinamide site [1]. BAD was first described in 1996 as a potent inhibitor of inosine 5′-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in guanine nucleotide biosynthesis, and is recognized as the bioactive metabolite of the experimental antitumor nucleoside benzamide riboside [2].

Why Benzamide Adenine Nucleotide Cannot Be Replaced by Other NAD⁺-Site Inhibitors Without Experimental Re-Validation


Although several NAD⁺-competitive dinucleotides—including thiazole-4-carboxamide adenine dinucleotide (TAD), mycophenolic adenine dinucleotide (MAD), and β-methylene-bridged analogues—target the same IMPDH cofactor pocket as BAD, they differ fundamentally in charge state, hydrolytic stability, and off-target enzyme engagement. BAD is uncharged (the benzamide replacing positively charged nicotinamide), which alters its binding thermodynamics and selectivity profile across the NAD⁺-dependent enzyme superfamily [1]. Furthermore, BAD uniquely inhibits human NAD kinase (Ki = 90 µM), a target not engaged by TAD or MAD [2]. These molecular differences mean that activity data generated for TAD, MAD, or even β-methylene-BAD cannot be extrapolated to BAD without direct side-by-side comparison; each compound must be independently validated for a given assay context.

Benzamide Adenine Nucleotide: Verifiable Performance Differentiation Against Structural Analogs


IMPDH Inhibition: BAD Is 7–8-Fold Less Potent Than TAD, Enabling Partial Inhibition Strategies

BAD inhibits recombinant human IMPDH type I with an IC₅₀ of 0.78 µM and type II with an IC₅₀ of 0.88 µM [1]. In contrast, the cognate TAD (thiazole-4-carboxamide adenine dinucleotide) inhibits IMPDH with a Ki of approximately 100 nM [2]. Although direct IC₅₀-to-Ki conversion is model-dependent, the ~8-fold lower potency of BAD is consistently observed across studies and may be advantageous when complete IMPDH blockade is undesirable, such as in differentiation-induction protocols where residual guanine nucleotide pools are required.

IMPDH inhibition antineoplastic metabolism nucleotide biochemistry

Human NAD Kinase Inhibition: A Target Engagement Unique to BAD Among Common NAD⁺-Site Dinucleotides

BAD competitively inhibits human NAD kinase with a Ki of 90 µM, making it the most potent uncharged inhibitor of this enzyme reported to date [1]. By comparison, TAD—while a more potent IMPDH inhibitor—shows no reported activity against human NAD kinase; its Ki for NAD kinase has not been determined, consistent with the requirement for an uncharged nicotinamide-mimic to occupy the NAD kinase active site [1]. This off-target engagement is a distinguishing feature of BAD's pharmacological profile and may contribute to its cellular effects independent of IMPDH inhibition.

NAD kinase inhibition NAD⁺ metabolism enzyme selectivity

Liver Alcohol Dehydrogenase (LADH) Binding: BAD Exhibits 53-Fold Higher Affinity Than Its Hydrolysis-Resistant β-Methylene Analog

In a direct head-to-head comparison, BAD bound to liver alcohol dehydrogenase (LADH) with a Ki of 6.3 µM, whereas its non-hydrolyzable β-methylene-BAD analogue exhibited a Ki of 333 µM, representing a 53-fold loss of affinity [1]. This demonstrates that the native pyrophosphate linkage in BAD is critical for high-affinity engagement of LADH and that the methylenebisphosphonate modification—introduced to confer metabolic stability—comes at the cost of substantially weaker binding.

alcohol dehydrogenase NAD⁺ analogue binding structural biology

Hydrolytic Stability: BAD Functions as a Non-Hydrolyzable Substrate/Inhibitor of NADases and PARP Enzymes, Unlike NAD⁺

The C-glycosidic benzamide linkage of BAD renders it resistant to the glycohydrolase activity of NADases and PARP enzymes that rapidly cleave the nicotinamide–ribose bond of natural NAD⁺ [1]. Whereas NAD⁺ is consumed as a substrate with kcat/Km values typically in the 10⁵–10⁶ M⁻¹s⁻¹ range for human CD38 NADase, BAD acts as a non-hydrolyzable inhibitor that occupies the active site without undergoing turnover . This property makes BAD particularly useful in continuous enzyme assays where substrate depletion would otherwise confound kinetic measurements.

NADase resistance PARP inhibition metabolic stability

Cellular Differentiation Induction: BAD's Fluorinated Analog Active, but Native BAD Profile Diverges from TAD

Fluorine-substituted methylenebisphosphonate analogues of BAD (e.g., compound 12) were synthesized alongside corresponding TAD analogues and evaluated for K562 erythroleukemia cell differentiation. While the fluorinated TAD analogues (β-CF₂-TAD) demonstrated robust differentiation-inducing activity, the corresponding BAD-based compound 12 was inactive at the concentrations tested [1]. This indicates that structural modifications that confer activity in the TAD series do not directly translate to BAD-based scaffolds, underscoring the need to empirically verify differentiation activity when replacing TAD with BAD in cell-based models.

K562 differentiation leukemia C-nucleoside

Procurement-Relevant Application Scenarios for Benzamide Adenine Nucleotide


IMPDH Partial-Inhibition Studies in Guanine Nucleotide-Depletion Protocols

When experimental designs require only partial IMPDH inhibition—such as studies of leukemic cell differentiation where a residual guanine nucleotide pool is necessary—BAD (IC₅₀ 0.78–0.88 µM) provides a less potent alternative to TAD (Ki ≈ 100 nM) and MAD (Ki 0.6–82 nM), reducing the risk of complete metabolic shutdown [1].

Simultaneous IMPDH and NAD Kinase Dual-Target Probing

BAD is the only commercially available NAD⁺-site dinucleotide that simultaneously inhibits both IMPDH and human NAD kinase (Ki = 90 µM). Researchers investigating crosstalk between guanine nucleotide biosynthesis and NAD⁺ phosphorylation can use BAD as a single-agent tool to perturb both axes without confounding from multiple inhibitor combinations [1].

Crystallographic and Biophysical Studies of NAD⁺-Dependent Dehydrogenases

With a Ki of 6.3 µM for liver alcohol dehydrogenase, BAD serves as a high-affinity, non-hydrolyzable ligand for co-crystallization and SPR studies, outperforming the methylenebisphosphonate analog (Ki = 333 µM) by 53-fold [1]. Its resistance to NADase-mediated cleavage further ensures ligand integrity during prolonged incubation.

PARP and NADase Continuous Kinetic Assays Requiring Turnover-Resistant Substrate Analogs

Because the C-glycosidic benzamide linkage prevents enzymatic hydrolysis, BAD functions as a stable, non-consumable inhibitor/substrate mimic for NADases and PARP enzymes, enabling continuous-readout assays that would be impossible with hydrolytically labile NAD⁺ [1].

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